3-chloro-N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-4-methoxybenzamide
CAS No.:
Cat. No.: VC16380092
Molecular Formula: C18H16ClN3O4S
Molecular Weight: 405.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H16ClN3O4S |
|---|---|
| Molecular Weight | 405.9 g/mol |
| IUPAC Name | 3-chloro-N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-4-methoxybenzamide |
| Standard InChI | InChI=1S/C18H16ClN3O4S/c1-24-13-6-5-11(8-12(13)19)17(23)21-18-20-16(22-27-18)10-4-7-14(25-2)15(9-10)26-3/h4-9H,1-3H3,(H,20,21,22,23) |
| Standard InChI Key | NBVZZAVZAGXFQW-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C(C=C1)C2=NSC(=N2)NC(=O)C3=CC(=C(C=C3)OC)Cl)OC |
Introduction
The compound "3-chloro-N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-4-methoxybenzamide" is a synthetic organic molecule that incorporates multiple functional groups and heterocyclic structures. It belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities. The compound's structure includes:
-
Thiadiazole ring: A five-membered heterocyclic ring containing sulfur and nitrogen atoms.
-
Chlorobenzamide moiety: A benzamide group substituted with chlorine and methoxy groups.
-
Dimethoxyphenyl group: A phenyl ring with two methoxy substituents.
This combination of structural features suggests potential applications in medicinal chemistry, particularly in antimicrobial, anticancer, or anti-inflammatory research.
Synthesis
While specific synthesis details for this compound are unavailable in the search results, thiadiazole derivatives are typically synthesized through cyclization reactions involving thiosemicarbazides and carbon disulfide or similar reagents. The introduction of functional groups like methoxy or chloro groups is often achieved through selective substitution reactions.
Potential Applications
Compounds with similar structures exhibit a range of biological activities:
-
Antimicrobial Activity:
-
Thiadiazole derivatives have demonstrated efficacy against Gram-positive and Gram-negative bacteria as well as fungi. Their activity is often attributed to the electron-rich thiadiazole ring interacting with microbial enzymes or DNA.
-
-
Anticancer Properties:
-
Benzamide derivatives are known to inhibit enzymes such as histone deacetylases (HDACs), which play a role in cancer progression.
-
The dimethoxyphenyl group may enhance lipophilicity and cellular uptake, improving anticancer efficacy.
-
-
Anti-inflammatory Potential:
-
Molecular docking studies on related compounds suggest inhibition of enzymes like cyclooxygenase (COX) or lipoxygenase (LOX), which mediate inflammation.
-
Analytical Characterization
Compounds like this are typically characterized using:
-
NMR Spectroscopy:
-
-NMR: Identifies protons on aromatic rings and amide groups.
-
-NMR: Confirms carbon environments in the thiadiazole and benzamide moieties.
-
-
Mass Spectrometry (MS):
-
Determines molecular weight and fragmentation pattern.
-
-
Infrared Spectroscopy (IR):
-
Identifies functional groups such as amides () and methoxy ().
-
-
X-ray Crystallography:
-
Provides detailed structural confirmation if crystalline material is available.
-
Future Research Directions
To fully explore the potential of this compound, further studies could focus on:
-
Biological Screening: Testing for antimicrobial, anticancer, or anti-inflammatory activities.
-
Molecular Docking Studies: Predicting interactions with biological targets such as enzymes or receptors.
-
Structure-Activity Relationship (SAR): Modifying substituents to optimize biological activity.
-
Toxicity Studies: Evaluating safety profiles in vitro and in vivo.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume